![molecular formula C15H12N4O2S B2686530 2-(2-{[(acetyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine CAS No. 860788-92-7](/img/structure/B2686530.png)
2-(2-{[(acetyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine
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Description
2-(2-{[(acetyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine, also known as ATMP, is a synthetic pyrimidine derivative with a unique structure that has been studied for its potential in various scientific applications. ATMP is a heterocyclic compound that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-tumor, and anti-fungal properties. The aim of
Scientific Research Applications
Synthesis and Cytostatic and Antiviral Profiling
The synthesis of thieno-fused 7-deazapurine ribonucleosides derived from 4-substituted thieno[2',3':4,5]pyrrolo[2,3-d]pyrimidines and thieno[3',2':4,5]pyrrolo[2,3-d]pyrimidines involved a sequence of chemical reactions including Negishi coupling, nucleophilic azidation, cyclization, glycosylation, and cross-couplings or nucleophilic substitutions. These compounds demonstrated low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, as well as some antiviral activity against HCV. The most active compounds were found to be highly active against cancer cells while exhibiting low toxicity or non-toxicity to fibroblasts (Tichy et al., 2017).
Influence of Substitutions on Proton Donation Ability in Hydrogen Bond
The impact of methoxy- and nitro-substitutions in the aromatic ring on the proton donation ability of the amino group in hydrogen bonds was studied, focusing on its geometrical, force, electro-optical, and thermodynamical characteristics in free and H-bonded molecules of primary aromatic amines. This research is crucial for understanding the interactions between biologically active molecules, which underpin the flexibility, speed, and variety of biochemical processes (Borisenko et al., 2008).
Annulation Route to Quinazoline and Fused Pyrimidine Derivatives
A novel synthesis route was developed for quinazoline and fused pyrimidine derivatives using β-dicarbonyl compounds. This process involved selective addition to the iminoether functionality of the 2-ethoxymethyleneaminonitriles, leading to a one-pot synthesis of these derivatives. Such chemical pathways are essential for creating compounds with potential pharmacological activities (Chattopadhyay et al., 2005).
Synthesis of Fused Isolated Azoles and N-Heteroaryl Derivatives
Research into the synthesis of new compounds derived from thieno[d]pyrimidines has led to the formation of isolated and fused thieno[d]pyrimidine derivatives. This work highlights the versatility of thieno[d]pyrimidines as precursors for a wide range of heterocyclic compounds, which could have significant biological and pharmacological implications (El Azab & Elkanzi, 2014).
properties
IUPAC Name |
[(Z)-[1-(4-thiophen-2-ylpyrimidin-2-yl)pyrrol-2-yl]methylideneamino] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-11(20)21-17-10-12-4-2-8-19(12)15-16-7-6-13(18-15)14-5-3-9-22-14/h2-10H,1H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBLHYXWPULECW-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=CC1=CC=CN1C2=NC=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C\C1=CC=CN1C2=NC=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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